2-chloro-N,4-dimethylpyridin-3-amine
CAS No.: 1498918-22-1
Cat. No.: VC6789662
Molecular Formula: C7H9ClN2
Molecular Weight: 156.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1498918-22-1 |
|---|---|
| Molecular Formula | C7H9ClN2 |
| Molecular Weight | 156.61 |
| IUPAC Name | 2-chloro-N,4-dimethylpyridin-3-amine |
| Standard InChI | InChI=1S/C7H9ClN2/c1-5-3-4-10-7(8)6(5)9-2/h3-4,9H,1-2H3 |
| Standard InChI Key | PKFGCCIEUJERDQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NC=C1)Cl)NC |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s core structure consists of a pyridine ring substituted with three functional groups:
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Chlorine at position 2, introducing electronegativity and influencing reactivity.
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Methyl group at position 4, contributing steric bulk and modulating electronic effects.
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Dimethylamine at position 3, enabling hydrogen bonding and participation in nucleophilic reactions .
The molecular formula (C₇H₉ClN₂) corresponds to a molar mass of 156.61 g/mol. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | CC1=C(C(=NC=C1)Cl)NC | |
| InChI | InChI=1S/C7H9ClN2/c1-5-3-4-10-7(8)6(5)9-2/h3-4,9H,1-2H3 | |
| InChIKey | PKFGCCIEUJERDQ-UHFFFAOYSA-N |
Predicted Physicochemical Properties
Collision cross-section (CCS) data, derived from ion mobility spectrometry, highlight the compound’s behavior under mass spectrometric conditions:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 157.05271 | 128.6 |
| [M+Na]+ | 179.03465 | 143.1 |
| [M-H]- | 155.03815 | 131.7 |
These values suggest moderate polarity, with sodium adducts exhibiting larger CCS due to increased ion size .
Synthesis and Manufacturing
Patent-Derived Synthesis Route
A patented method for synthesizing 3-amino-2-chloro-4-methylpyridine (a structural analog) involves a multi-step process :
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Cyclization:
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Reacting acetylacetaldehyde dimethyl acetal with malononitrile in toluene, catalyzed by piperidinium acetate.
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Yields 3-cyano-4-methyl-2-pyridone after 24 hours at room temperature.
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Chlorination:
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Treating the intermediate with POCl₃ and PCl₅ at reflux (115°C) for 2 hours.
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Produces 2-chloro-3-cyano-4-methylpyridine.
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Hydrolysis and Amination:
Key Reaction Conditions:
| Step | Temperature Range | Duration | Reagents |
|---|---|---|---|
| Chlorination | 115°C (reflux) | 2 hours | POCl₃, PCl₅ |
| Hydrolysis | 90°C | 3 hours | H₂SO₄ (concentrated) |
Scalability and Industrial Relevance
The use of POCl₃ and PCl₅, while effective, poses challenges due to their corrosive nature. Alternative chlorinating agents such as SOCl₂ could be explored for safer large-scale production .
Physicochemical and Spectroscopic Profiles
Spectral Data
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¹H NMR: Peaks at δ 2.25 (s, 3H, CH₃), 2.9 (d, 2H, CH₂), 3.4 (s, 6H, N(CH₃)₂), 4.55 (m, 1H, pyridine-H) .
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IR (KBr): Bands at 2219 cm⁻¹ (C≡N stretch), 1629 cm⁻¹ (C=N aromatic), 1143 cm⁻¹ (C-Cl) .
Solubility and Stability
Comparative Analysis with Structural Analogs
| Compound | Substituents | Key Differences |
|---|---|---|
| 2-Chloro-N,5-dimethylpyridin-3-amine | Methyl at C5 | Altered electronic distribution |
| 2,4-Dimethylpyridin-3-amine | No chlorine substituent | Increased basicity due to lack of EWG |
EWG = Electron-Withdrawing Group
The C4 methyl group in 2-chloro-N,4-dimethylpyridin-3-amine induces steric hindrance, potentially reducing reactivity at the ortho position compared to the C5 isomer.
Research Gaps and Future Directions
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Biological Screening: Prioritize in vitro assays for antimicrobial, anticancer, and enzyme-inhibitory activity.
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Synthetic Optimization: Explore greener chlorination methods and catalytic amidation.
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Computational Studies: Perform DFT calculations to predict reactivity and binding affinities.
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